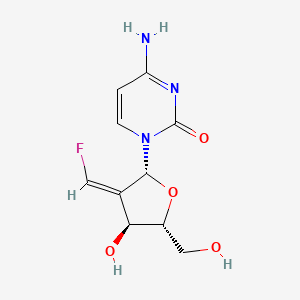

Tezacitabine anhydrous, (Z)-

Description

Contextualizing Nucleoside Analogs in Contemporary Biochemical Research

Nucleoside analogs are a cornerstone of modern biochemical and medicinal research, representing a class of synthetic compounds that structurally mimic natural nucleosides, the building blocks of DNA and RNA. numberanalytics.comyoutube.com These molecules typically consist of a nitrogenous base linked to a modified sugar moiety. nih.gov The subtle structural alterations in either the base or the sugar are key to their function, allowing them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis, ultimately disrupting these pathways. numberanalytics.comyoutube.com

The primary application of nucleoside analogs lies in their therapeutic potential as antiviral and anticancer agents. numberanalytics.comnih.govnih.gov By interfering with the replication of nucleic acids, they can halt the proliferation of rapidly dividing cells, such as cancer cells, or inhibit the replication cycle of viruses. numberanalytics.comnumberanalytics.com The development of these compounds dates back to the mid-20th century, and they have since become integral to the treatment of various cancers and viral infections. numberanalytics.com

The mechanism of action for many nucleoside analogs involves intracellular phosphorylation by cellular kinases to their active triphosphate forms. nih.gov These activated analogs can then act as competitive inhibitors or substrates for DNA and RNA polymerases, leading to the termination of the growing nucleic acid chain or the creation of a non-functional nucleic acid strand. nih.gov This targeted interference with DNA and RNA synthesis is the basis of their potent biological activity. numberanalytics.com

Historical Trajectory of Tezacitabine (B1683120) Anhydrous, (Z)- in Preclinical Scientific Inquiry

Tezacitabine emerged from research programs as a novel nucleoside analog with potent antiproliferative and antitumor activity in preclinical evaluations. researchgate.netnih.gov Initially developed by companies including Sanofi and later investigated by entities such as Chiron Corporation and Edison Oncology Holding Corp., Tezacitabine was identified as a promising candidate for cancer therapy. patsnap.com

The primary mechanism of action of Tezacitabine is the irreversible inhibition of ribonucleotide reductase (RNR). drugbank.commedchemexpress.com This enzyme is crucial for the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates, which are essential precursors for DNA synthesis. nih.gov RNR is often overexpressed in tumor cells, making it a key target for anticancer therapy. nih.gov Upon entering a cell, Tezacitabine is phosphorylated by cellular kinases into its active diphosphate (B83284) and triphosphate metabolites. nih.govdrugbank.com The diphosphate metabolite binds to and irreversibly inhibits RNR, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis, which can induce apoptosis in tumor cells. nih.govdrugbank.com Furthermore, the triphosphate metabolite can be incorporated into the DNA strand by DNA polymerase, further disrupting DNA replication. nih.govdrugbank.com An important characteristic of Tezacitabine is its relative resistance to deactivation by the enzyme cytidine (B196190) deaminase. nih.govdrugbank.com

Preclinical studies demonstrated the potent cytostatic and cytotoxic properties of Tezacitabine across various cancer cell lines. medchemexpress.com Research showed that treatment with Tezacitabine could induce cell cycle arrest at the G1 and S phases and trigger apoptotic cell death through the caspase 3/7 pathway in a concentration-dependent manner. medchemexpress.com These in vitro findings were supported by in vivo studies, such as those using HCT 116 tumor xenografts in mice, where Tezacitabine treatment was shown to inhibit tumor growth. medchemexpress.com

These promising preclinical results led to the advancement of Tezacitabine into clinical investigations to evaluate its potential in treating solid tumors and hematologic malignancies, such as in combination with other agents like 5-Fluorouracil (B62378) for advanced gastrointestinal cancers. researchgate.netnih.govpatsnap.com However, despite initial promise, the development of Tezacitabine was later discontinued (B1498344) by Chiron after it did not meet expectations in a Phase II trial. researchgate.net

Interactive Data Tables

Table 1: Preclinical Research Findings for Tezacitabine

This table summarizes the effects of Tezacitabine in various preclinical models.

| Cell Lines/Model | Concentration/Administration | Key Findings | Reference |

| CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 cells | 0.01-10 µM (24 hours) | Induced G1 and S-phase leaky block of the cell cycle. | medchemexpress.com |

| CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 cells | 0.01-10 µM (24 hours) | Induced apoptotic death of cells via the caspase 3/7 pathway in a concentration-dependent manner. | medchemexpress.com |

| HCT 116 tumor xenografts (female nude mice) | 100 mg/kg (daily intraperitoneal injection) | Inhibited tumor growth. | medchemexpress.com |

Table 2: Compound Names Mentioned

Structure

3D Structure

Properties

CAS No. |

130306-01-3 |

|---|---|

Molecular Formula |

C10H12FN3O4 |

Molecular Weight |

257.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1 |

InChI Key |

GFFXZLZWLOBBLO-HSSIHTFZSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O |

Origin of Product |

United States |

Elucidation of the Molecular and Cellular Mechanism of Action of Tezacitabine Anhydrous, Z

Intracellular Phosphorylation Pathways and Active Metabolite Formation

Upon entering a cell, tezacitabine (B1683120) undergoes phosphorylation by cellular kinases, a crucial activation step. drugbank.com This process converts tezacitabine into its pharmacologically active forms: tezacitabine diphosphate (B83284) and tezacitabine triphosphate. drugbank.com This metabolic activation is a prerequisite for its cytotoxic effects. Notably, tezacitabine is designed to be less susceptible to deactivation by cytidine (B196190) deaminase, an enzyme that can metabolize similar nucleoside analogues. nih.gov

Tezacitabine Diphosphate: Mechanism of Ribonucleotide Reductase Inhibition

The diphosphorylated metabolite, tezacitabine diphosphate, is a potent and irreversible inhibitor of ribonucleotide reductase (RNR). drugbank.comnih.gov RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the necessary precursors for DNA synthesis. drugbank.comresearchgate.net The inhibition of RNR by tezacitabine diphosphate leads to a significant reduction in the intracellular pool of deoxyribonucleotides, thereby impeding the cell's ability to produce new DNA. nih.gov

Detailed Irreversible Inhibition Kinetics and Molecular Interactions

Tezacitabine diphosphate binds to the catalytic site (C-site) of the hRRM1 subunit of ribonucleotide reductase, leading to irreversible inhibition. nih.gov This binding is characterized as a tight association, effectively inactivating the enzyme. nih.govnih.gov The irreversible nature of this inhibition means that the enzyme cannot regain its function, leading to a sustained suppression of deoxyribonucleotide synthesis. This mechanism-based inactivation is a key feature of its potency. The interaction is highly specific, and studies with similar compounds like gemcitabine (B846) diphosphate have shown that such inhibitors can induce conformational changes in the RNR enzyme, leading to an aggregated, inactive state. nih.gov

Consequences for Deoxyribonucleoside Triphosphate Pool Perturbations

The irreversible inhibition of ribonucleotide reductase by tezacitabine diphosphate directly leads to a significant depletion of the intracellular deoxyribonucleoside triphosphate (dNTP) pools. nih.govnih.gov A balanced supply of dNTPs is essential for faithful DNA replication and repair. embopress.org By drastically reducing the availability of these building blocks, tezacitabine creates a state of "nucleotide starvation," which stalls DNA synthesis. bangor.ac.uk This perturbation of dNTP pools not only halts replication but can also induce cellular stress responses and ultimately trigger apoptosis. nih.gov The reduction in competing natural dNTPs also potentiates the action of tezacitabine's other active metabolite, the triphosphate form. nih.gov

Tezacitabine Triphosphate: Role as a DNA Polymerase Substrate and Chain Terminator

The second active metabolite, tezacitabine triphosphate, acts as a fraudulent nucleotide, directly interfering with the process of DNA elongation. drugbank.comnih.gov It mimics natural deoxycytidine triphosphate (dCTP) and is recognized as a substrate by DNA polymerases. drugbank.com

Mechanism of DNA Chain Elongation Termination

Once tezacitabine triphosphate is incorporated into a growing DNA strand by DNA polymerase, it effectively terminates further chain elongation. nih.govnih.gov The modified sugar moiety of tezacitabine, once integrated into the DNA backbone, presents a structural block that prevents the polymerase from adding the next nucleotide. researchgate.net This action is a direct cause of DNA strand breaks and leads to the cessation of DNA replication. nih.gov This mechanism is a common feature of many nucleoside analogues used in chemotherapy. bangor.ac.uk

Interference with DNA Replication and Repair Fidelity

Beyond chain termination, the incorporation of tezacitabine triphosphate into DNA compromises the integrity of the genome and interferes with DNA repair mechanisms. medchemexpress.com The presence of this abnormal nucleotide can be recognized by the cell's DNA damage response systems. nih.govbiorxiv.org However, the very depletion of the dNTP pools caused by the diphosphate metabolite hinders the ability of repair polymerases to correct the damage. This dual assault on both DNA synthesis and repair pathways creates a lethal level of DNA damage, ultimately inducing apoptosis in cancer cells. nih.govmedchemexpress.com

Biochemical Resistance to Deactivation by Cytidine Deaminase

A key biochemical feature of Tezacitabine is its notable resistance to metabolic inactivation by the enzyme cytidine deaminase (CDA). nih.govdrugbank.com This enzyme is prevalent in human tissues, such as the liver, and is responsible for the rapid deamination and subsequent inactivation of other cytidine analogue drugs, like cytarabine (B982) and gemcitabine. biorxiv.orgnih.gov High levels of CDA expression in tumor cells are a well-documented mechanism of resistance to these agents, as the enzyme converts them into inactive uridine (B1682114) derivatives, thereby limiting their therapeutic efficacy. nih.govnih.govcrct-inserm.fr

Tezacitabine's molecular structure renders it significantly less susceptible to this deactivation pathway compared to other nucleoside analogues. nih.gov This intrinsic resistance is a critical advantage, as it allows the drug to maintain its active form for a longer duration within the target cells, potentially leading to a more sustained and potent antitumor effect. By circumventing this common resistance mechanism, Tezacitabine can be more effective in tumors with high CDA expression, where other cytidine analogues might fail. crct-inserm.frnih.gov

Broader Cellular Responses Induced by Tezacitabine Anhydrous, (Z)- Beyond Nucleic Acid Synthesis

Beyond its direct interference with DNA synthesis, Tezacitabine triggers wider cellular responses, including significant alterations in cell cycle progression and the activation of programmed cell death pathways. aacrjournals.orgnih.gov Research indicates that the cytotoxic effects of Tezacitabine are not solely due to the halting of DNA replication but also involve profound changes in protein metabolism that are closely linked to the induction of cell death. nih.gov

Tezacitabine exerts a significant influence on the cell cycle, primarily by inducing a "leaky" block at the G1 and S phases. medchemexpress.comnih.gov The G1/S transition is a critical checkpoint where the cell commits to DNA replication. wikipedia.org By disrupting this phase, Tezacitabine effectively halts cellular proliferation. plos.orgbio-techne.com The specific effect is concentration-dependent. At lower concentrations, cells tend to accumulate in the S-phase, the period of active DNA synthesis. nih.gov At higher concentrations (greater than 10 nM), the block shifts to the G1 phase, preventing cells from initiating DNA replication altogether. medchemexpress.comnih.gov This modulation of the cell cycle is a key component of its cytostatic and cytotoxic properties. medchemexpress.com

Table 1: Effect of Tezacitabine on Cell Cycle Progression in Various Cancer Cell Lines

| Cell Line | Cancer Type | Tezacitabine Concentration | Observed Cell Cycle Effect | Source |

| CCRF-SB | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

| KG-1 | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

| Jurkat | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

| COLO-205 | Colon Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

| MCF-7 | Breast Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

| PC-3 | Prostate Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |

A primary mechanism through which Tezacitabine induces cell death is the activation of apoptosis, or programmed cell death. medchemexpress.comnih.gov This process is mediated by a family of proteases known as caspases. mdpi.com Specifically, studies have shown that Tezacitabine treatment leads to the activation of the executioner caspases, caspase-3 and caspase-7. medchemexpress.comnih.gov The activation of these caspases is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately, cell death. nih.govnih.gov

In human colon carcinoma HCT116 cells, Tezacitabine was found to induce caspase-3 and caspase-7 in a time-dependent manner, suggesting that the observed cytotoxicity is a direct result of this programmed cell death cascade. aacrjournals.org This induction of apoptosis via the caspase-3/7 pathway has been consistently observed across a range of leukemia and solid tumor cell lines, highlighting it as a crucial component of Tezacitabine's mechanism of action. medchemexpress.comnih.gov

Table 2: Caspase-Mediated Apoptosis Induced by Tezacitabine

| Cell Line | Cancer Type | Apoptotic Pathway | Key Mediators | Source |

| HCT116 | Colon Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | aacrjournals.org |

| CCRF-SB | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

| KG-1 | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

| Jurkat | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

| COLO-205 | Colon Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

| MCF-7 | Breast Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

| PC-3 | Prostate Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |

Functional Significance of Ribonucleotide Reductase Overexpression in In Vitro Models

Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for both DNA synthesis and repair. frontiersin.org Its expression is tightly linked to cell proliferation, and the enzyme is often overexpressed in various types of tumors. nih.govdrugbank.com This overexpression is functionally significant as it is a known mechanism of resistance to several chemotherapeutic agents, particularly RNR inhibitors like gemcitabine. nih.govresearchgate.net

In vitro studies have demonstrated that elevated expression of the RNR subunits, particularly the large subunit RRM1 and the small subunit RRM2, confers resistance to RNR-inhibiting drugs. nih.govnih.gov For instance, the development of an 81-fold gemcitabine-resistant pancreatic cancer cell line, MiaPaCa2-RG, was associated with a 4.5-fold upregulation of RRM1. nih.gov Silencing this overexpressed RRM1 with RNA interference successfully restored the cells' sensitivity to gemcitabine. nih.gov Similarly, overexpression of RRM2 has been linked to gemcitabine chemoresistance in pancreatic adenocarcinoma cells. johnshopkins.edu

Given that Tezacitabine's primary target is the irreversible inhibition of RNR, the overexpression of RNR subunits is a critical factor in determining its potential efficacy. drugbank.comnih.gov In vitro models with high levels of RRM1 or RRM2 would be expected to exhibit reduced sensitivity to Tezacitabine, as the increased amount of the target enzyme would require higher drug concentrations to achieve effective inhibition. nih.govresearchgate.net Therefore, the expression level of RNR subunits in tumors serves as an important biomarker that could predict the response to Tezacitabine therapy.

Table 3: Ribonucleotide Reductase (RNR) Subunit Overexpression and Chemoresistance in In Vitro Models

| Drug | Cancer Type / Cell Line | Overexpressed RNR Subunit | Functional Outcome | Source |

| Gemcitabine | Pancreatic Cancer (MiaPaCa2-RG) | RRM1 | 81-fold resistance | nih.gov |

| Gemcitabine | Non-Small Cell Lung Cancer (H358-G200) | RRM1 | Resistance | documentsdelivered.com |

| Gemcitabine | Pancreatic Adenocarcinoma | RRM2 | Chemoresistance | johnshopkins.edu |

| Various | General Cancer Models | RRM1, RRM2 | Resistance to genotoxic chemotherapies | nih.gov |

Chemical Synthesis and Advanced Methodologies for Tezacitabine Anhydrous, Z

Foundational Synthetic Approaches for Nucleoside Analog Development

The synthesis of nucleoside analogs, which are crucial for therapeutic applications, generally follows three main strategies: divergent modification of existing nucleosides, convergent assembly from constituent sugar and base parts, and biocatalytic enzymatic methods. acs.orgrsc.org Each approach offers distinct advantages in terms of efficiency, scalability, and stereochemical control.

Convergent synthesis involves the separate synthesis of the carbohydrate (sugar) and the heterocyclic base, followed by their coupling in a key glycosylation step to form the nucleoside. nrochemistry.com This method is highly flexible, as it allows for significant structural variations in both the sugar and the base before they are joined. A cornerstone of this approach is the Vorbrüggen glycosylation, which typically involves reacting a silylated nucleobase with an activated sugar derivative (e.g., a 1-O-acetyl or 1-chloro sugar) in the presence of a Lewis acid catalyst. acs.orgrsc.org This reaction generally proceeds with high stereoselectivity to form the desired β-anomer, which is crucial for biological activity. The convergent approach is often preferred for large-scale synthesis due to its efficiency and modularity. rsc.org

Biocatalytic methods have emerged as powerful, environmentally sustainable alternatives to traditional chemical synthesis. nih.gov Enzymatic trans-glycosylation utilizes enzymes, such as nucleoside phosphorylases (NPs) or nucleoside 2'-deoxyribosyltransferases (NDTs), to catalyze the exchange of a nucleobase between a sugar donor and an acceptor base. rsc.orgwikipedia.org These reactions are performed in aqueous conditions and exhibit remarkable regio- and stereoselectivity, typically yielding the desired β-nucleoside product without the need for complex protecting group strategies. nih.gov This method can be conducted as a one-pot reaction or in a sequential two-step process where a sugar-1-phosphate intermediate is first generated and then coupled with the target base. rsc.org The substrate scope of these enzymes can be expanded through protein engineering, opening pathways to novel nucleoside analogs that are challenging to produce via chemical synthesis. nih.govresearchgate.net

Table 1: Comparison of Foundational Synthetic Approaches

| Strategy | Description | Advantages | Disadvantages |

| Divergent Synthesis | Modification of a pre-existing nucleoside. | Utilizes inherent stereochemistry of starting material; good for creating libraries of analogs. | Often requires multiple protection/deprotection steps; can have lower overall yields. |

| Convergent Synthesis | Coupling of separately synthesized sugar and base moieties (Glycosylation). | Highly flexible and modular; efficient for large-scale synthesis; good stereocontrol (e.g., Vorbrüggen). | Requires synthesis of two separate complex molecules. |

| Enzymatic Trans-glycosylation | Enzyme-catalyzed exchange of a nucleobase from a sugar donor to an acceptor base. | High stereo- and regioselectivity; mild, aqueous reaction conditions; environmentally friendly. | Substrate scope can be limited by the enzyme's specificity. |

Specific Chemical Synthetic Routes for Tezacitabine (B1683120) Anhydrous, (Z)-

The synthesis of Tezacitabine anhydrous, (Z)-, presents two primary chemical challenges: the stereoselective formation of the (Z)-configured exocyclic double bond and the introduction of the fluoromethylene group at the 2'-position of the sugar ring. The most logical synthetic pathway involves the creation of a 2'-keto nucleoside intermediate, which then undergoes a specialized olefination reaction.

The critical (Z)-geometry of the 2'-(fluoromethylene) moiety is not determined during the glycosylation step but in the subsequent olefination of a 2'-keto intermediate. The primary stereochemical challenge during glycosylation is controlling the anomeric center to ensure the formation of the β-nucleoside, which is standard for most biologically active nucleoside analogs.

The key to achieving the final (Z)-configuration lies in the choice of olefination method. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes from carbonyls. wikipedia.org While the standard HWE reaction typically favors the formation of the more thermodynamically stable (E)-alkene, a specific variation known as the Still-Gennari modification is employed to achieve high (Z)-selectivity. nih.govnih.govresearchgate.net This modification utilizes phosphonate (B1237965) reagents with electron-withdrawing ester groups (e.g., trifluoroethyl) and strongly dissociating reaction conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether (18-crown-6) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-isomer. researchgate.net

The synthesis begins with a suitably protected cytidine (B196190) derivative. The 2'-hydroxyl group is oxidized to a ketone using standard reagents like the Dess-Martin periodinane, yielding a key 2'-keto nucleoside intermediate. nrochemistry.com This ketone is the electrophile that will be transformed into the target fluoromethylene group.

The crucial carbon-carbon double bond and the fluorine atom are introduced simultaneously using a Horner-Wadsworth-Emmons reaction. wikipedia.org Specifically, the 2'-keto nucleoside is reacted with the carbanion generated from a fluorinated phosphonate, such as diethyl (fluoromethyl)phosphonate. To ensure the desired (Z)-configuration, the Still-Gennari conditions are applied as described above. The electron-withdrawing nature of the phosphonate reagent under these conditions leads to the stereoselective formation of the (Z)-fluoroalkene, yielding the protected form of (Z)-Tezacitabine. Final deprotection of the sugar's hydroxyl groups and the cytosine exocyclic amine furnishes the target molecule, Tezacitabine anhydrous, (Z)-.

Table 2: Key Reagents in the Synthesis of Tezacitabine Anhydrous, (Z)-

| Step | Reagent Class | Specific Example | Purpose |

| Oxidation | Oxidizing Agent | Dess-Martin Periodinane | Conversion of 2'-hydroxyl group to a 2'-keto group. |

| Olefination | Phosphonate Reagent | Trifluoroethyl (fluoromethyl)phosphonate | Source of the fluoromethylene group for the HWE reaction. |

| Olefination | Strong, Non-nucleophilic Base | Potassium Hexamethyldisilazide (KHMDS) | Deprotonation of the phosphonate to form the reactive carbanion. |

| Olefination | Additive | 18-crown-6 | Sequesters the potassium cation to promote (Z)-selectivity (Still-Gennari conditions). |

Critical Role of Anhydrous Reaction Conditions

The synthesis of complex nucleoside analogs like Tezacitabine anhydrous, (Z)- necessitates stringent control over reaction parameters, with the exclusion of water being paramount. Anhydrous conditions, meaning the absence of water, are crucial in numerous steps of its chemical synthesis to prevent undesirable side reactions and ensure the formation of the desired product with high yield and purity. fiveable.me The reagents employed in the synthesis of Tezacitabine are often highly reactive and susceptible to hydrolysis.

For instance, key steps in published synthetic routes involve the use of moisture-sensitive reagents such as lithium hexamethyldisilazide (LiHMDS), diethyl chlorophosphate, and tributyltin hydride. drugfuture.com LiHMDS is a strong, non-nucleophilic base used to generate the necessary carbanion for the condensation reaction that forms the fluorovinylidene group. drugfuture.com In the presence of water, LiHMDS would be rapidly quenched, protonating the base and preventing the desired reaction from occurring. Similarly, organotin hydrides like tributyltin hydride, used in the reduction of the fluorovinyl sulfone intermediate, can react with water, reducing their effectiveness. drugfuture.com

The importance of maintaining a dry environment extends to preventing the hydrolysis of intermediates and protecting groups. fiveable.me Protecting groups, such as the 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) used to shield the hydroxyl groups of the cytidine starting material, are susceptible to cleavage in the presence of water, which would expose the reactive hydroxyls and lead to a mixture of unwanted byproducts. drugfuture.com Therefore, reactions are typically conducted in dried solvents under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering. fiveable.me Failure to maintain anhydrous conditions can lead to significantly lower yields, the formation of impurities that are difficult to separate, and potential failure of the entire synthetic sequence.

| Reagent/Intermediate | Role in Synthesis | Rationale for Anhydrous Conditions |

| Lithium Hexamethyldisilazide (LiHMDS) | Strong Base | Highly reactive with water; quenching prevents the desired deprotonation. |

| Diethyl Chlorophosphate | Activating Agent | Susceptible to hydrolysis, which would inhibit the intended reaction. |

| Tributyltin Hydride | Reducing Agent | Can react with water, reducing its efficacy in the desired reduction step. drugfuture.com |

| Protected Cytidine Intermediates | Key Building Blocks | Silyl protecting groups are labile to water, leading to unwanted deprotection and side reactions. drugfuture.com |

Innovations in Nucleoside Analog Synthesis Relevant to Tezacitabine Anhydrous, (Z)-

The field of nucleoside analog synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable manufacturing processes. tandfonline.com While traditional chemical synthesis has been successful in producing molecules like Tezacitabine, these multi-step routes can be complex and costly. natahub.org Innovations in biocatalysis and radiochemical labeling are particularly relevant to the production and research of Tezacitabine anhydrous, (Z)-, offering pathways to overcome some of the limitations of purely chemical methods. researchgate.netnih.gov These advanced methodologies aim to improve aspects like stereoselectivity, reduce the use of harsh reagents, and facilitate the study of the drug's mechanism of action. researchgate.netnumberanalytics.com

Enzyme-Catalyzed Synthesis of Nucleoside Analogs

Enzymatic synthesis represents a powerful alternative to traditional chemical routes for producing nucleoside analogs. researchgate.net This approach utilizes enzymes as biocatalysts, which can offer remarkable chemo-, regio-, and stereoselectivity, often under mild reaction conditions. researchgate.net For a molecule like Tezacitabine, with its specific (Z)-isomer configuration and multiple chiral centers, achieving such precision through chemical means can be challenging.

The use of enzymes such as nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs) has become a versatile tool for synthesizing a wide array of nucleoside analogs. researchgate.net These enzymes catalyze the formation of the N-glycosidic bond between a sugar moiety and a nucleobase. mdpi.com This technology offers a potentially more environmentally friendly and efficient route compared to multi-step chemical processes. researchgate.net While specific enzymatic synthesis of Tezacitabine is not widely documented in public literature, the principles of biocatalysis are highly applicable. An enzymatic approach could potentially simplify the synthesis by reducing the number of protection and deprotection steps required in chemical synthesis.

Key Enzymes in Nucleoside Analog Synthesis:

| Enzyme Class | Catalyzed Reaction | Advantages for Synthesis |

| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of nucleosides. tandfonline.com | Can be used to exchange nucleobases, allowing for the synthesis of various analogs from a common precursor. tandfonline.com |

| 2'-Deoxyribosyltransferases (NDTs) | Transfer of a deoxyribose group between nucleobases. researchgate.net | Offers a direct method for creating the crucial glycosidic bond with high stereocontrol. researchgate.net |

| Nucleoside Kinases | Phosphorylation of nucleosides. mdpi.com | Crucial for producing the active triphosphate forms of nucleoside analogs for in vitro studies. nih.gov |

The primary challenge in applying this technology to a complex molecule like Tezacitabine would be finding or engineering an enzyme that can accommodate the modified sugar with the (Z)-fluoromethylene group. However, advances in enzyme engineering and directed evolution are continuously expanding the substrate scope of these biocatalysts, making the future enzymatic production of Tezacitabine and its derivatives a feasible prospect. natahub.org

Radiochemical Synthesis for Research Applications

Radiolabeled compounds are indispensable tools in pharmaceutical research, enabling the study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. numberanalytics.com The radiochemical synthesis of Tezacitabine allows researchers to trace the molecule in biological systems, providing critical data for its development.

A method for the synthesis of tritium-labeled ([³H]) Tezacitabine has been described. drugfuture.com This process involves the introduction of iodine at the 5-position of the cytosine ring of a diacetyl-protected Tezacitabine intermediate. Subsequent catalytic hydrogenation with tritium (B154650) gas (³H₂) replaces the iodine with tritium, followed by hydrolysis of the acetyl protecting groups to yield the final radiolabeled product. drugfuture.com The use of tritium is advantageous as it can often be introduced late in the synthetic sequence and its location can be determined using ³H NMR. rti.org

The availability of radiolabeled Tezacitabine is crucial for:

Mechanism of Action Studies: Investigating how Tezacitabine diphosphate (B83284) inhibits ribonucleotide reductase and how the triphosphate form interacts with DNA polymerase. nih.govnih.gov

Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in various tissues and fluids over time.

Target Engagement Assays: Directly measuring the binding of the drug to its intended enzyme target in cells or in vivo. frontiersin.org

The synthesis requires specialized facilities and expertise to handle radioactive materials safely. rti.org The choice of isotope (e.g., ³H, ¹⁴C) and the position of the label are critical considerations in designing a radiochemical synthesis to ensure that the label is not lost during metabolic processes and provides meaningful data. numberanalytics.com

Overcoming Synthetic Challenges in Scalable Production

Transitioning the synthesis of a complex molecule like Tezacitabine anhydrous, (Z)- from a laboratory setting to large-scale industrial production presents significant challenges. These hurdles often revolve around cost, efficiency, purity, and environmental impact. chemrxiv.org The multi-step chemical synthesis described in the literature involves costly reagents, cryogenic conditions, and extensive chromatographic purification to separate the desired (Z)-isomer from the (E)-isomer, all of which are difficult and expensive to implement on a large scale. drugfuture.com

Innovations in biocatalysis and process engineering are being explored to address these types of challenges in nucleoside analog manufacturing. natahub.orgchemrxiv.org

Enzyme Engineering: As mentioned, developing an engineered enzyme could provide a highly stereoselective route to the (Z)-isomer, potentially eliminating the need for chromatographic separation. natahub.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters (temperature, mixing) and can improve safety when handling hazardous reagents. This technology can also be more easily scaled up compared to traditional batch processing.

Process Optimization: Systematically optimizing each step of the synthesis to improve yields, reduce reaction times, and substitute costly or hazardous reagents with cheaper, safer alternatives is crucial for an economically viable process.

Addressing these challenges is essential for making complex drugs like Tezacitabine more accessible by reducing the cost of manufacturing and improving the sustainability of the production process.

Structure Activity Relationship Sar and Rational Design of Tezacitabine Anhydrous, Z Analogs

Core Principles of Structure-Activity Relationships in Medicinal Chemistry

The fundamental concept of Structure-Activity Relationship (SAR) in medicinal chemistry posits that the biological activity of a compound is intrinsically linked to its chemical structure. wikipedia.orggardp.orgpharmacologymentor.com By systematically modifying the chemical structure of a molecule, medicinal chemists can observe corresponding changes in its biological effects, thereby identifying the key structural components responsible for its therapeutic action. gardp.orgsumathipublications.com This iterative process of synthesis and biological testing allows for the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. sumathipublications.commonash.edu

SAR studies aim to identify the specific structural features, or pharmacophores, that are essential for a molecule's interaction with its biological target. gardp.orgnih.gov These pharmacophoric elements can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and specific stereochemical configurations. nih.gov Understanding the SAR of a particular compound or class of compounds provides a roadmap for rational drug design, enabling chemists to make targeted modifications to improve desired properties. sumathipublications.commonash.edu The insights gained from SAR studies are often translated into quantitative structure-activity relationship (QSAR) models, which use mathematical relationships to predict the biological activity of novel compounds based on their structural features. wikipedia.orgpharmacologymentor.com

Stereochemical Influence of the (2'Z)-Configuration on Biological Efficacy

The stereochemistry of a molecule plays a critical role in its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly specific. In the case of Tezacitabine (B1683120), the (2'Z)-configuration of the fluorovinyl substituent on the sugar moiety is a crucial determinant of its biological efficacy. This specific spatial arrangement of the fluorine atom influences the molecule's conformation and its ability to fit into the active site of its target enzyme, ribonucleotide reductase (RNR).

The precise orientation of the fluorine atom in the (Z)-configuration is thought to be optimal for the mechanism-based inactivation of RNR. This stereochemical arrangement facilitates the key chemical reactions that lead to the irreversible inhibition of the enzyme, thereby halting DNA synthesis and inducing apoptosis in cancer cells. drugbank.com Any deviation from this specific stereoisomeric form would likely alter the interaction with the enzyme, potentially reducing or abolishing its inhibitory activity. Therefore, the (2'Z)-configuration is considered an essential pharmacophoric element for the potent anticancer activity of Tezacitabine.

Identification and Functional Role of Essential Pharmacophoric Elements

A pharmacophore is defined as the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. For Tezacitabine and its analogs, several key pharmacophoric elements have been identified that are crucial for their activity as ribonucleotide reductase inhibitors.

These essential features include:

The Cytosine Base: This pyrimidine (B1678525) base is fundamental for recognition by cellular kinases, which phosphorylate Tezacitabine to its active di- and triphosphate forms. drugbank.com It also plays a role in the interaction with the active site of ribonucleotide reductase.

The Sugar Moiety: The core furanose ring provides the scaffold for the other functional groups. Its conformation is critical for the correct positioning of the base and the 2'-substituent.

The 2'-Fluorovinyl Group in the (Z)-Configuration: As previously discussed, this moiety is the key functional group responsible for the mechanism-based inactivation of ribonucleotide reductase. The presence and specific stereochemistry of the fluorine atom are paramount for its inhibitory action.

The 5'-Hydroxyl Group: This group is the site of phosphorylation by cellular kinases, a necessary step for the activation of Tezacitabine. drugbank.com

The combination and spatial orientation of these elements define the pharmacophore of Tezacitabine. The table below summarizes these key features and their functional roles.

| Pharmacophoric Element | Functional Role |

| Cytosine Base | Recognition by kinases, interaction with RNR active site. |

| Sugar Moiety | Structural scaffold, correct positioning of functional groups. |

| 2'-Fluorovinyl Group ((Z)-config) | Mechanism-based inactivation of ribonucleotide reductase. |

| 5'-Hydroxyl Group | Site of activation via phosphorylation. |

Mechanistic Insights into the 2'-Fluorovinyl Moiety's Contribution to Ribonucleotide Reductase Inactivation

The anticancer activity of Tezacitabine stems from its ability to irreversibly inhibit ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. drugbank.com After cellular uptake, Tezacitabine is phosphorylated to its active diphosphate (B83284) form, Tezacitabine diphosphate. This metabolite then acts as a mechanism-based inhibitor of RNR.

The inactivation process is initiated by the interaction of Tezacitabine diphosphate with the RNR active site. The 2'-fluorovinyl moiety plays a central role in this process. Theoretical studies on similar inhibitors, such as gemcitabine (B846), suggest that the presence of the fluorine atom alters the normal catalytic mechanism of the enzyme. nih.govnih.gov This deviation from the natural pathway leads to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme, likely through alkylation of a critical residue in the R1 subunit. nih.gov This irreversible inactivation of RNR depletes the pool of deoxyribonucleotides necessary for DNA replication and repair, ultimately leading to cell death. drugbank.com

Methodologies for Structural Diversification and Chemical Derivatization

To explore the SAR of Tezacitabine and develop analogs with improved properties, medicinal chemists employ various strategies for structural diversification and chemical derivatization. These methods involve systematically modifying different parts of the Tezacitabine scaffold and evaluating the impact of these changes on biological activity.

Rational Modification of the Cytidine (B196190) Base

The cytidine base of Tezacitabine is a key site for structural modification. Rational design strategies focus on altering the electronic and steric properties of the base to enhance its interaction with the target enzyme or to improve its metabolic stability. Modifications can include the introduction of different substituents on the pyrimidine ring or even the replacement of the cytosine base with other heterocyclic systems.

For instance, structural information from enzyme-RNA complexes can guide the design of nucleoside analogs. nih.gov By understanding the specific contacts between the nucleobase and the enzyme, it is possible to design modifications that enhance binding affinity or catalytic efficiency. nih.govnih.gov The goal of these modifications is to create analogs with increased potency, improved selectivity for tumor cells, or better resistance to metabolic deactivation by enzymes like cytidine deaminase. drugbank.com

| Modification Site | Rationale | Potential Outcome |

| N4-amino group | Alter hydrogen bonding | Enhanced binding affinity |

| C5 position | Introduce steric bulk or electronic effects | Improved selectivity or potency |

| Heterocyclic core | Replace with other purines or pyrimidines | Alter target specificity |

Systematic Alterations of the Sugar Moiety and Their Functional Consequences

The sugar moiety of Tezacitabine provides the structural framework for the key functional groups and its conformation is critical for biological activity. Systematic alterations to the sugar ring are performed to probe the steric and conformational requirements of the RNR active site.

Modifications can include:

Alterations at the 2'-position: While the (Z)-fluorovinyl group is crucial, exploring other substituents can provide valuable SAR data.

Replacement of the furanose ring: Replacing the ribose sugar with alternative ring systems can lead to novel analogs with different pharmacokinetic profiles.

Prodrug Design Strategies for Optimized Cellular Uptake and Bioactivation

Nucleoside analogs, including Tezacitabine, are hydrophilic molecules and thus often exhibit poor membrane permeability, which limits their oral bioavailability and cellular uptake. researchgate.net To overcome this, various prodrug strategies have been developed. researchgate.netnih.gov These strategies involve chemically modifying the parent drug to create a more lipophilic derivative that can more easily cross cell membranes. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. nih.gov

Common prodrug approaches for nucleoside analogs include the formation of carboxylic acid esters, carbonates, and carbamates at the hydroxyl groups of the sugar moiety. researchgate.net These modifications increase the lipophilicity of the molecule, facilitating its transport across the cell membrane. researchgate.net Another advanced approach is the use of phosphoramidate (B1195095) prodrugs, which not to only enhance cellular penetration but also to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs. nih.govacs.org

The phosphorodiamidate prodrug approach is a sophisticated strategy designed to deliver the monophosphate of a nucleoside analog directly into the cell. This is particularly advantageous as the first phosphorylation step, catalyzed by deoxycytidine kinase in the case of many cytidine analogs, is a common mechanism of drug resistance. nih.gov

In this approach, the phosphate (B84403) group is masked with two amino acid ester moieties, creating a neutral, lipophilic molecule. acs.org This phosphorodiamidate prodrug can readily diffuse across the cell membrane. Intracellularly, the amino acid ester groups are cleaved by cellular enzymes, such as carboxylesterases and phosphoramidases, to release the nucleoside monophosphate. acs.org This active monophosphate can then be further phosphorylated to the di- and triphosphate forms, which are the ultimate cytotoxic agents that inhibit DNA synthesis. researchgate.net

Table 1: Representative Amino Acid Esters Used in Phosphorodiamidate Prodrugs

| Amino Acid | Ester Group |

| L-Alanine | Methyl, Ethyl, Benzyl |

| L-Valine | Methyl, Ethyl |

| L-Isoleucine | Methyl, Ethyl |

| L-Phenylalanine | Methyl, Ethyl, Benzyl |

This table presents examples of amino acid esters that have been successfully used in the phosphorodiamidate prodrug approach for other nucleoside analogs and could be applicable to Tezacitabine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tezacitabine Anhydrous, (Z)- Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Tezacitabine anhydrous, (Z)- analogs, QSAR studies could be instrumental in predicting the anticancer activity of novel derivatives and in guiding the synthesis of more potent compounds.

A typical QSAR study involves the calculation of a set of molecular descriptors for each analog in a series. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. A statistical model is then developed to correlate these descriptors with the observed biological activity, often expressed as the concentration required to inhibit a certain biological process by 50% (IC50).

While specific QSAR models for Tezacitabine anhydrous, (Z)- analogs are not publicly available, studies on other ribonucleotide reductase inhibitors and nucleoside analogs have identified key descriptors that influence their activity. nih.govmdpi.com These often include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: Like molecular volume and surface area, which can influence how well the analog fits into the active site of the target enzyme.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is a measure of the molecule's lipophilicity and affects its ability to cross cell membranes.

A hypothetical QSAR equation for a series of Tezacitabine analogs might take the following form:

log(1/IC50) = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... + ε

Where β₀, β₁, and β₂ are regression coefficients, and ε is the error term. Such a model, once validated, could be used to predict the IC50 values of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Preclinical Pharmacological Research Methodologies and Discoveries for Tezacitabine Anhydrous, Z

In Vitro Pharmacological Investigations

In vitro studies have been instrumental in characterizing the pharmacological profile of tezacitabine (B1683120). These studies utilize cancer cell lines grown in controlled laboratory settings to assess the drug's direct effects on cellular processes.

Selection and Characterization of Relevant Cell Line Models

A diverse panel of human cancer cell lines has been employed to evaluate the breadth of tezacitabine's activity.

Tezacitabine has been tested against a variety of human carcinoma cell lines to determine its efficacy in solid tumors. nih.gov For instance, studies have utilized the HCT 116 human colon carcinoma cell line to investigate the interaction of tezacitabine with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR). nih.gov The cytotoxic effects of tezacitabine have also been observed in other solid tumor cell lines, including COLO-205 (colon), MCF-7 (breast), and PC-3 (prostate). nih.govbioinformation.net Research has also involved HeLa (cervical cancer) cells in evaluating the cytotoxic effects of various compounds. bioinformation.net

Table 1: Examples of Human Carcinoma Cell Lines Used in Tezacitabine Research

| Cell Line | Cancer Type |

| HCT 116 | Colon Carcinoma |

| HeLa S3 | Cervical Carcinoma |

| COLO-205 | Colon Carcinoma |

| MCF-7 | Breast Carcinoma |

| PC-3 | Prostate Carcinoma |

This table is for illustrative purposes and is not exhaustive.

The activity of tezacitabine has also been evaluated in hematological malignancies. nih.gov Leukemia cell lines such as CCRF-SB, KG-1, and Jurkat have been used to study the drug's impact on the cell cycle and induction of apoptosis. nih.govcellosaurus.org Jurkat cells, an immortalized line of T lymphocytes, are particularly valuable for studying T-cell receptor signaling and activation. biocompare.com The CCRF-SB cell line, derived from a patient with acute lymphoblastic leukemia, is another important model for hematological cancer research.

Table 2: Leukemia Cell Lines in Tezacitabine Studies

| Cell Line | Leukemia Type |

| CCRF-SB | B-lymphoblastoid |

| KG-1 | Acute Myelogenous Leukemia |

| Jurkat | T-cell Leukemia |

This table is for illustrative purposes and is not exhaustive.

To understand and overcome drug resistance, a significant challenge in cancer therapy, researchers develop tumor cell lines with acquired resistance. vitrobiotech.com This involves exposing cancer cells to a drug over time until a resistant population emerges. nih.gov These resistant cell lines are crucial for identifying the mechanisms of resistance and for screening new drugs or combination therapies that can overcome it. vitrobiotech.comnih.gov For example, doxorubicin-resistant HCT116 cells have been established to investigate ways to sensitize cancer cells to existing chemotherapeutic agents. nih.gov

Evaluation of Cytostatic and Cytotoxic Efficacy

Tezacitabine exhibits both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects. nih.govnih.gov Its efficacy is often quantified by determining the concentration required for 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) in various cancer cell lines. researchgate.net Studies have shown that tezacitabine can induce apoptosis, or programmed cell death, in tumor cells. nih.gov

Assessment of DNA Synthesis Inhibition Dynamics

A primary mechanism of action for tezacitabine is the inhibition of DNA synthesis. nih.govmedchemexpress.comdrugbank.comselleckchem.com As a nucleoside analogue, it interferes with the replication and repair of DNA. nih.govnih.gov Following intracellular phosphorylation, the diphosphate (B83284) form of tezacitabine irreversibly inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA. nih.gov The triphosphate form of tezacitabine can be incorporated into the DNA strand, leading to chain termination and subsequent DNA damage. nih.govnih.gov This disruption of DNA synthesis ultimately triggers cell death. nih.gov

Direct Measurement of Ribonucleotide Reductase Activity

Tezacitabine, a structural analog of deoxycytidine, exerts its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. nih.gov The active form of the drug, its diphosphate, directly targets and irreversibly inhibits the hRRM1 subunit of human ribonucleotide reductase (hRR). nih.gov This inhibition disrupts the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the cellular pools of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication. mit.edu

The activity of ribonucleotide reductase can be quantified using various methods. A liquid chromatography with tandem mass spectrometry (LC-MS/MS)-based assay has been developed to measure the activity of both aerobic and anaerobic RNRs on any combination of substrates. nih.gov This method offers higher throughput and versatility compared to traditional radioactive or coupled enzyme assays. nih.gov The fundamental reaction catalyzed by RR involves the conversion of ribonucleotides to deoxyribonucleotides, a process essential for maintaining the building blocks of DNA. nih.gov

The inhibition of RR by agents like tezacitabine is a key mechanism for inducing cell death. researchgate.net By halting DNA synthesis and repair, the cell is pushed towards apoptosis. nih.gov

Table 1: Mechanism of Tezacitabine on Ribonucleotide Reductase

| Component | Action | Reference |

| Tezacitabine diphosphate | Irreversibly inhibits the hRRM1 subunit of ribonucleotide reductase. | nih.gov |

| Ribonucleotide Reductase | Catalyzes the conversion of ribonucleotides to deoxyribonucleotides. | mit.edunih.gov |

| Cellular Impact | Depletion of dNTP pools, inhibition of DNA synthesis and repair, leading to apoptosis. | nih.govmit.edu |

Flow Cytometric Analysis of Cell Cycle Perturbations

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining cells with fluorescent dyes that bind stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), the DNA content of individual cells can be measured. mit.edunih.gov This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. youtube.com

Studies on Tezacitabine (FMdC) have utilized flow cytometry to investigate its effects on the cell cycle of various human solid tumor and leukemia cell lines. Research has shown that tezacitabine induces a block in the G1 and S phases of the cell cycle. nih.gov Specifically, low concentrations of tezacitabine lead to a leaky block in the S-phase, while higher concentrations (greater than 10 nM) cause a block in the G1 phase. nih.gov This disruption of the normal cell cycle progression is a key aspect of its anticancer activity.

Table 2: Effect of Tezacitabine on Cell Cycle Phases

| Cell Cycle Phase | Effect of Tezacitabine | Tezacitabine Concentration | Reference |

| G1 Phase | Block | > 10 nM | nih.gov |

| S Phase | Leaky Block | Low concentrations | nih.gov |

Biochemical and Morphological Assays for Apoptosis Induction

Tezacitabine has been demonstrated to be a potent inducer of apoptosis, or programmed cell death. nih.gov The induction of apoptosis can be detected and quantified through various biochemical and morphological assays.

Biochemical assays often focus on the activation of caspases, a family of proteases that are central to the apoptotic process. bio-rad-antibodies.com For instance, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis. thermofisher.com Studies have confirmed that tezacitabine effectively induces apoptotic cell death through the caspase 3/7 pathway. nih.gov Other methods to detect apoptosis include assays that measure changes in the mitochondrial membrane potential or the externalization of phosphatidylserine (B164497) on the cell surface. bio-rad-antibodies.com

Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed using microscopy. nih.gov Flow cytometry can also be used to identify apoptotic cells, which often exhibit a sub-G1 peak in DNA content histograms due to DNA fragmentation. researchgate.net

Synergy Studies in Combination with Other Antineoplastic Agents (e.g., 5-Fluorouracil)

The combination of different chemotherapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. Studies have investigated the interaction between tezacitabine and 5-fluorouracil (5-FU), another widely used antimetabolite. researchgate.net

Research using response surface analysis and clonogenic assays to evaluate the combination of tezacitabine and 5-FU in HCT 116 cells found the interaction to be antagonistic. researchgate.net However, a different outcome was observed when tezacitabine was combined sequentially with floxuridine (B1672851) (FUdR), a metabolite of 5-FU. This sequential combination resulted in a potentiation of cell killing in the clonogenic assay, an additive effect in the response surface analysis, and increased apoptosis compared to FUdR alone. researchgate.net These findings suggest that tezacitabine can enhance the DNA-directed effects of fluoropyrimidines. researchgate.net

The synergistic potential of 5-FU with other compounds has been demonstrated in various studies. For example, combining 5-FU with taurine (B1682933) has been shown to have a synergistic anticancer effect in a colon cancer rat model. nih.gov Similarly, a combination of 5-FU and diosmetin (B1670712) exhibited a synergistic effect against HCT-116 cells by inducing apoptosis. mdpi.com

Advanced In Vitro Modeling Approaches (e.g., 3-Dimensional Cell Culture Systems)

Traditional two-dimensional (2D) cell culture models, while foundational, often fail to fully replicate the complex microenvironment of a tumor. nih.gov Three-dimensional (3D) cell culture models, such as spheroids, organoids, and hydrogel-based systems, are increasingly being adopted as they more accurately mimic in vivo conditions, including cell-to-cell and cell-to-matrix interactions. nih.govnih.gov These advanced models are considered a bridge between 2D cultures and animal models, offering a more predictive platform for drug screening. nih.gov

While there is extensive research on the use of 3D models for evaluating anticancer drugs, specific studies detailing the use of Tezacitabine anhydrous, (Z)- within these advanced in vitro systems are not widely reported in the currently available literature. The application of 3D cell culture models to investigate the efficacy and mechanisms of tezacitabine, particularly in recapitulating the tumor microenvironment, represents a significant area for future research.

In Vivo Studies Utilizing Animal Models

Application of Tumor Xenograft Models (e.g., HCT 116 Tumor Xenografts, HeLa S3 Xenograft)

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel anticancer agents. reactionbiology.comaltogenlabs.com

HCT 116 Tumor Xenografts:

The HCT 116 human colon cancer cell line is extensively used to establish subcutaneous xenograft models. xenograft.netaltogenlabs.com These models are valuable for studying tumor growth, drug response, and the molecular mechanisms of colon cancer. xenograft.net The HCT 116 xenograft model has been utilized to assess the efficacy of various therapies, including chemotherapeutic agents like 5-FU and targeted therapies. altogenlabs.com Research has demonstrated the response of human colon tumor xenografts to tezacitabine, highlighting its antitumor activity in an in vivo setting.

HeLa S3 Xenograft:

The HeLa cell line, derived from human cervical cancer, is another widely used cell line in cancer research, including for the creation of xenograft models. altogenlabs.comxenograft.net The HeLa xenograft model allows for the in vivo investigation of cervical cancer and the testing of new treatments. nih.gov These models have been instrumental in studying various aspects of cancer biology, including tumor growth, angiogenesis, and the efficacy of combination therapies. altogenlabs.comxenograft.net While specific studies on the effect of tezacitabine on HeLa S3 xenografts are not detailed in the provided search results, the model remains a relevant platform for evaluating anticancer agents targeting cervical cancer.

Table 3: Common Xenograft Models in Cancer Research

| Xenograft Model | Cell Line Origin | Cancer Type | Common Applications | References |

| HCT 116 | Human | Colorectal Carcinoma | Studying tumor growth, drug efficacy (e.g., 5-FU), molecular mechanisms | reactionbiology.comxenograft.netaltogenlabs.com |

| HeLa | Human | Cervical Cancer | Investigating tumor development, angiogenesis, and new cancer therapies | altogenlabs.comxenograft.netnih.gov |

Quantitative Assessment of Tumor Growth Inhibition in Xenograft Models

The primary evaluation of an anticancer agent's in vivo efficacy relies on xenograft models, where human tumor cells are implanted into immunocompromised mice. The assessment of tumor growth inhibition provides a quantitative measure of the compound's biological activity. researchgate.net For Tezacitabine, studies in nude mouse models demonstrated that the agent causes regression of human tumors.

Standard metrics used in these models include the Tumor Growth Inhibition (TGI) and the ratio of treated to control tumor volumes (T/C), which provide a quantitative basis for comparing the efficacy of different compounds or dosing schedules. nih.gov While specific TGI percentages for Tezacitabine monotherapy are not consistently detailed in publicly available literature, its activity has been confirmed in various xenograft models. For instance, treatment with Tezacitabine led to the regression of xenografts derived from the PC-3 human prostate tumor cell line. The primary goal of these quantitative assessments is to establish a dose-response relationship and to select promising candidates for further development. researchgate.net

The table below summarizes the types of findings observed in preclinical xenograft studies of Tezacitabine.

| Model Type | Cancer Type | Key Observed Effect |

| Human Tumor Xenograft | Prostate Cancer (PC-3) | Induces apoptosis and causes tumor regression. |

| Human Tumor Xenograft | Colon Cancer | Enhances the DNA-directed effects of fluoropyrimidines. |

Utility of Genetically Engineered Mouse Models (GEMM)

Genetically Engineered Mouse Models (GEMM) have become indispensable tools in preclinical research, offering significant advantages over traditional xenograft models. nih.gov GEMMs are designed to carry specific genetic mutations that are known to drive human cancers, allowing tumors to develop de novo within a natural, immunocompetent microenvironment. nih.govjournalspub.info This process more accurately mimics the histopathological and molecular features of human cancers, including genetic heterogeneity and the spontaneous progression to metastatic disease. nih.gov

The applications of GEMMs in drug development are extensive. They are used to validate cancer genes and drug targets, evaluate therapeutic efficacy, understand mechanisms of drug resistance, and study the complex interactions between the tumor and its microenvironment. nih.gov For a ribonucleotide reductase inhibitor like Tezacitabine, GEMMs could be used to study how the tumor's genetic background (e.g., mutations in tumor suppressor genes like p53) influences the response to treatment. dntb.gov.ua The intact immune system in GEMMs is particularly crucial for evaluating compounds that may have immunomodulatory effects. crownbio.com

While the utility of GEMMs for testing nucleoside analogs and other targeted therapies is well-established, specific preclinical studies detailing the evaluation of Tezacitabine in GEMMs are not prominently available in the published literature.

Ethical Frameworks and Animal Welfare in Preclinical In Vivo Research

All preclinical in vivo research, including the studies conducted for Tezacitabine, is governed by stringent ethical frameworks designed to ensure animal welfare. These frameworks are built upon the core principles known as the "3Rs": Replacement, Reduction, and Refinement.

Replacement: This principle encourages the use of non-animal methods whenever possible. In vitro cell culture assays, for example, are used extensively in early screening before any animal testing is initiated.

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically valid data. This involves careful experimental design, including power calculations to determine appropriate sample sizes. researchgate.net

Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate analgesics and establishing humane endpoints for studies, such as defined limits on tumor size, to prevent prolonged suffering.

The ethical justification for using animal models rests on a careful benefit-harm analysis, where the potential knowledge to be gained and the future therapeutic benefit to human patients must outweigh the welfare cost to the animals involved. Regulatory bodies and institutional animal care and use committees (IACUCs) provide oversight to ensure all research adheres to these ethical standards.

Comparative Preclinical Analysis with Other Antimetabolite Agents

The preclinical profile of Tezacitabine has been characterized through comparative analyses with other key antimetabolite agents, particularly other deoxycytidine analogs like Gemcitabine (B846) and Cytarabine (B982) (ara-C). These comparisons are crucial for understanding the unique properties and potential advantages of a new compound.

Tezacitabine, Gemcitabine, and another analog, DMDC, are all inhibitors of ribonucleotide reductase. researchgate.net However, a key distinguishing feature of Tezacitabine is its relative resistance to metabolic inactivation by the enzyme cytidine (B196190) deaminase, a common pathway that can limit the efficacy of other drugs in this class. nih.gov

The table below provides a comparative overview of the mechanistic features of Tezacitabine and related antimetabolites.

| Feature | Tezacitabine | Gemcitabine | Cytarabine (ara-C) |

| Primary Target | Ribonucleotide Reductase (RRM1) nih.gov | Ribonucleotide Reductase nih.gov | DNA Polymerase |

| Mechanism | Irreversible inhibition of RRM1; DNA incorporation leading to strand breaks. nih.gov | Inhibition of ribonucleotide reductase; Masked DNA chain termination. nih.gov | Competitive inhibition of DNA polymerase. |

| Metabolism | Less susceptible to cytidine deaminase. nih.gov | Substrate for cytidine deaminase. | Substrate for cytidine deaminase. |

Preclinical studies demonstrated that Gemcitabine has a broad spectrum of activity against various human tumor xenografts, including breast, colon, lung, and pancreatic cancers, whereas the activity of ara-C was significantly more limited in solid tumor models. nih.gov Tezacitabine was developed to build upon these findings, with a design aimed at overcoming certain metabolic limitations.

Efficacy Evaluation in Diverse Animal Models

The antitumor activity of Tezacitabine has been evaluated across a range of preclinical cancer models to establish its spectrum of efficacy. The most common models used are human tumor xenografts, where cancer cells from various origins are implanted into immunodeficient mice. nih.gov These models allow for the direct assessment of a drug's effect on human-derived tumors.

Preclinical studies have indicated that Tezacitabine possesses activity against a variety of tumor types. Efficacy has been demonstrated in models of:

Prostate Cancer nih.gov

Colon Cancer

Solid refractory tumors nih.gov

While xenografts are a foundational tool, other animal models such as syngeneic models (where tumor cells from a specific mouse strain are implanted into an immunocompetent mouse of the same strain) and orthotopic models (where tumors are implanted in the organ of origin) provide additional insights into tumor-stroma interactions and metastasis. researchgate.net The breadth of activity in these diverse models helps to identify the cancer types most likely to respond in clinical settings.

Methodological Contributions of Preclinical Studies to Rational Drug Discovery

Preclinical studies were fundamental to the rational drug discovery process for Tezacitabine. The compound was specifically designed as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and a key target in cancer therapy. nih.govnih.gov The overarching goal of rational drug design is to develop molecules that interact with a specific, known biological target to achieve a therapeutic effect.

The methodological contributions of preclinical research in this context were twofold:

Target Validation: Preclinical studies confirmed that Tezacitabine functions as intended. Its diphosphate form was shown to be an irreversible inhibitor of the hRRM1 subunit of ribonucleotide reductase. nih.gov

Mechanism of Action Elucidation: Further in vitro and in vivo studies demonstrated that beyond RR inhibition, the triphosphate form of Tezacitabine is incorporated into DNA, leading to strand breaks and the induction of programmed cell death (apoptosis). nih.gov

This validation of the drug's mechanism of action in preclinical models provided a strong scientific rationale for advancing Tezacitabine into clinical trials, serving as a clear example of how preclinical pharmacology underpins modern, target-based drug discovery.

Feasibility Assessment and Iterative Compound Optimization

The development of Tezacitabine is an example of iterative compound optimization, a core process in drug discovery aimed at improving the properties of a lead compound. The goal is to enhance efficacy, improve pharmacokinetic characteristics, and increase selectivity.

A significant challenge with earlier nucleoside analogs was their rapid inactivation by the enzyme cytidine deaminase. Tezacitabine was specifically designed to be much less susceptible to this metabolic pathway, representing a key optimization step. nih.gov This improved metabolic stability was intended to increase the drug's bioavailability and duration of action, thereby enhancing its therapeutic potential.

The feasibility of this approach was assessed through a series of preclinical tests. These studies evaluate properties such as a compound's activity in cell-based assays, its metabolic stability in vitro, and its antitumor efficacy in vivo. This iterative cycle of design, synthesis, and testing allows medicinal chemists and pharmacologists to refine molecules, leading to the selection of a final drug candidate with an optimized profile for clinical development.

Evidence Generation for Biological Activity

The biological activity of Tezacitabine anhydrous, (Z)-, a synthetic pyrimidine (B1678525) nucleoside analogue, has been primarily investigated through a combination of in vitro cell-based assays and enzymatic studies. These preclinical research methodologies have been instrumental in elucidating its mechanism of action and its potential as an antineoplastic agent. The evidence for its biological activity is centered on its ability to disrupt DNA synthesis and induce programmed cell death in cancer cells.

Mechanism of Action:

Tezacitabine functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active forms. Cellular kinases phosphorylate Tezacitabine into its active diphosphate and triphosphate metabolites. nih.govnih.gov These metabolites are key to its cytotoxic effects.

The primary target of Tezacitabine's active form, tezacitabine diphosphate, is the enzyme ribonucleotide reductase (RNR). nih.govnih.gov RNR is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the essential building blocks for DNA synthesis and repair. nih.govnih.gov Tezacitabine diphosphate irreversibly inhibits the RRM1 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication. nih.gov This inhibition of DNA synthesis ultimately triggers apoptosis, or programmed cell death, in rapidly dividing tumor cells. nih.govnih.gov

Furthermore, the triphosphate metabolite of Tezacitabine can be incorporated into the DNA strand during replication. nih.gov This incorporation leads to chain termination, further disrupting DNA synthesis and contributing to the compound's cytotoxic effects. nih.gov A notable characteristic of Tezacitabine is its relative resistance to deactivation by the enzyme cytidine deaminase, which can break down other similar nucleoside analogues. nih.gov

In Vitro Efficacy in Cancer Cell Lines:

The biological activity of Tezacitabine has been demonstrated across a range of human cancer cell lines, including those derived from both leukemias and solid tumors. In vitro studies have shown that Tezacitabine possesses both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) properties.

One study investigated the effects of Tezacitabine on several human leukemia and solid tumor cell lines, including CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, and PC-3 cells. nih.gov The research found that Tezacitabine induced a leaky block in the G1 and S phases of the cell cycle. nih.gov Specifically, at concentrations higher than 10 nM, a block in the G1 phase was observed, while at lower concentrations, an S-phase block occurred. nih.gov This disruption of the normal cell cycle progression is a key indicator of its antiproliferative activity.

Moreover, the same study demonstrated that Tezacitabine effectively induces apoptosis in these cell lines in a concentration-dependent manner. nih.gov The mechanism of this induced cell death was identified to be through the caspase 3/7 pathway, a critical execution pathway in apoptosis. nih.gov

While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) from this particular study are not detailed in the provided information, the qualitative findings strongly support the biological activity of Tezacitabine against these cancer cell lines.

Enzymatic Inhibition:

The direct inhibitory effect of Tezacitabine's active metabolite on ribonucleotide reductase is a cornerstone of its mechanism. The irreversible inhibition of the hRRM1 subunit by tezacitabine diphosphate has been established. nih.gov This irreversible binding permanently inactivates the enzyme, leading to a sustained suppression of DNA synthesis. While the term "irreversible" implies a strong and lasting effect, a specific inhibitory constant (Ki) value, which quantitatively measures the potency of an inhibitor, is not available in the provided search results.

Antiviral Activity:

Theoretical and Computational Chemistry Approaches in Tezacitabine Anhydrous, Z Research

Role of In Silico Methodologies in Early-Stage Drug Discovery

In the realm of pharmaceutical research, in silico methodologies have become indispensable tools, significantly accelerating the early stages of drug discovery while reducing costs. rug.nlmdpi.com These computational approaches allow researchers to model, simulate, and predict the behavior of potential drug candidates before they are synthesized in the laboratory, a process that can be both time-consuming and expensive. youtube.com For a compound like Tezacitabine (B1683120) anhydrous, (Z)-, a synthetic pyrimidine (B1678525) nucleoside analogue with potential antineoplastic activity, in silico methods play a crucial role in understanding its mechanism of action and identifying potential therapeutic applications. nih.gov

The application of computational tools in the initial phases of drug development can involve screening vast libraries of virtual compounds to identify those with a high probability of interacting with a specific biological target. rug.nl This virtual screening process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. rug.nl Furthermore, in silico techniques can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, helping to identify potential liabilities early in the discovery pipeline. nih.gov In the context of Tezacitabine, these methods can help elucidate its interaction with its primary target, ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and a key target in cancer therapy. nih.govnih.gov

Advanced Molecular Modeling and Simulation Techniques

Advanced molecular modeling and simulation techniques provide a detailed, atomistic view of molecular interactions, offering profound insights that are often inaccessible through experimental methods alone. news-medical.net These techniques are broadly categorized into ligand-based and structure-based approaches, both of which are integral to modern drug design. nih.gov

Ligand-Based Computational Drug Design